molecular formula C5H5BrClNS B13901879 4-Bromo-2-(chloromethyl)-5-methylthiazole

4-Bromo-2-(chloromethyl)-5-methylthiazole

Cat. No.: B13901879
M. Wt: 226.52 g/mol
InChI Key: SXEXLQRSMJBNFI-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)-5-methylthiazole is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the thiazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)-5-methylthiazole typically involves the bromination and chloromethylation of a thiazole precursor. One common method includes the reaction of 2-methylthiazole with bromine to introduce the bromine atom at the 4-position. This is followed by a chloromethylation reaction using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)-5-methylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-(chloromethyl)-5-methylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-5-methylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(chloromethyl)-5-methylthiazole is unique due to its specific combination of bromine, chlorine, and thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C5H5BrClNS

Molecular Weight

226.52 g/mol

IUPAC Name

4-bromo-2-(chloromethyl)-5-methyl-1,3-thiazole

InChI

InChI=1S/C5H5BrClNS/c1-3-5(6)8-4(2-7)9-3/h2H2,1H3

InChI Key

SXEXLQRSMJBNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CCl)Br

Origin of Product

United States

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